molecular formula C11H8N2O B2514148 8-Methoxyquinoline-2-carbonitrile CAS No. 92735-81-4

8-Methoxyquinoline-2-carbonitrile

Cat. No.: B2514148
CAS No.: 92735-81-4
M. Wt: 184.198
InChI Key: GDSMTLWIGALEHM-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-2-carbonitrile is an organic compound with the molecular formula C11H8N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-2-carbonitrile typically involves the reaction of 8-methoxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the carbonitrile group at the 2-position of the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinoline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Methoxyquinoline-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxyquinoline-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group.

    8-Chloroquinoline: Contains a chlorine atom at the 8-position instead of a methoxy group.

    8-Aminoquinoline: Features an amino group at the 8-position.

Uniqueness: 8-Methoxyquinoline-2-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

8-methoxyquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSMTLWIGALEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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